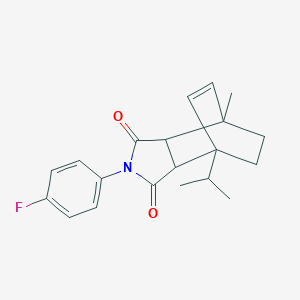![molecular formula C15H17N5O3 B241211 5-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1,2,4-triazin-3(2H)-one](/img/structure/B241211.png)
5-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1,2,4-triazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1,2,4-triazin-3(2H)-one is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. This compound is also known as BDBMT and belongs to the class of triazinones.
Mechanism of Action
The mechanism of action of BDBMT is not fully understood. However, it has been proposed that it may act by inhibiting the activity of PDE5, which is involved in the regulation of smooth muscle tone. By inhibiting PDE5, BDBMT may increase the levels of cyclic guanosine monophosphate (cGMP) in smooth muscle cells, leading to relaxation of the smooth muscle and vasodilation.
Biochemical and Physiological Effects:
BDBMT has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to possess significant antitumor activity against various cancer cell lines. BDBMT has also been shown to possess antiviral activity against several viruses, including HIV and herpes simplex virus. Moreover, BDBMT has been found to possess potent anti-inflammatory activity, which may be useful in the treatment of various inflammatory disorders.
Advantages and Limitations for Lab Experiments
BDBMT has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. Moreover, it exhibits a wide range of activities, making it a versatile compound for various studies. However, one of the limitations of BDBMT is its poor solubility in water, which may limit its use in certain experiments.
Future Directions
There are several future directions for the study of BDBMT. One of the potential applications of BDBMT is in the treatment of cancer. Further studies are needed to investigate the mechanism of action of BDBMT in cancer cells and to determine its efficacy in animal models. Moreover, BDBMT has potential applications in the treatment of viral infections and inflammatory disorders. Further studies are needed to investigate the molecular targets of BDBMT and to determine its safety and efficacy in animal models.
Synthesis Methods
The synthesis of BDBMT involves the reaction of 4-(1,3-benzodioxol-5-ylmethyl)-1-piperazine with cyanuric chloride in the presence of a base. The reaction yields BDBMT as a white crystalline solid with a yield of 82%. The purity of the compound can be confirmed by various spectroscopic techniques such as NMR, IR, and MS.
Scientific Research Applications
BDBMT has been extensively studied for its potential pharmacological properties. It has been found to exhibit a wide range of activities such as antitumor, antiviral, and anti-inflammatory. BDBMT has also been shown to possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Moreover, BDBMT has been found to be a potent inhibitor of phosphodiesterase 5 (PDE5), which is involved in the regulation of smooth muscle tone.
properties
Molecular Formula |
C15H17N5O3 |
|---|---|
Molecular Weight |
315.33 g/mol |
IUPAC Name |
5-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2H-1,2,4-triazin-3-one |
InChI |
InChI=1S/C15H17N5O3/c21-15-17-14(8-16-18-15)20-5-3-19(4-6-20)9-11-1-2-12-13(7-11)23-10-22-12/h1-2,7-8H,3-6,9-10H2,(H,17,18,21) |
InChI Key |
KFQNHADOTDRREQ-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C4=NC(=O)NN=C4 |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C4=NC(=O)NN=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-7-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinoline](/img/structure/B241138.png)


![2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2-methyl-6-propan-2-ylphenyl)acetamide](/img/structure/B241142.png)
![6-[1-(3-ethoxy-4-hydroxyphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]hexanoic acid](/img/structure/B241144.png)




![N'-[(1,1-dioxidotetrahydro-3-thienyl)acetyl]-4-methylbenzenesulfonohydrazide](/img/structure/B241165.png)
![2-(3,5-dimethylphenoxy)-N'-[2-(1,1-dioxothiolan-3-yl)acetyl]propanehydrazide](/img/structure/B241167.png)
![1-[(2-Nitrophenoxy)acetyl]-4-(2-pyridin-2-ylethyl)piperazine](/img/structure/B241170.png)

![Methyl 2-[5-(3-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B241177.png)